An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-1-heptene
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-1-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1-heptene is a bifunctional linear halogenated alkene that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of 7-bromo-1-heptene, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.
Chemical and Physical Properties
7-Bromo-1-heptene is a colorless to pale yellow liquid at room temperature.[2] It is characterized by the presence of both an alkene functional group and an alkyl halide. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃Br | |
| Molecular Weight | 177.08 g/mol | |
| Boiling Point | 27 °C at 1 mmHg | |
| Density | 1.162 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| Flash Point | 58.3 °C (136.9 °F) - closed cup | |
| Solubility | Slightly soluble in water. | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| CAS Number | 4117-09-3 |
Reactivity and Key Reactions
The dual functionality of 7-bromo-1-heptene dictates its chemical reactivity, allowing for transformations at both the carbon-bromine bond and the carbon-carbon double bond.
Nucleophilic Substitution Reactions
The primary alkyl bromide in 7-bromo-1-heptene is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a common strategy for introducing a variety of functional groups.
a) Grignard Reagent Formation:
7-Bromo-1-heptene readily reacts with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (hept-6-en-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.[3][4]
Caption: Formation of a Grignard reagent from 7-bromo-1-heptene.
b) Alkylation and Introduction of Other Functional Groups:
The bromide can be displaced by a variety of nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide can introduce a nitrile group, extending the carbon chain. Other nucleophiles like azides, alkoxides, and thiolates can also be employed.[5]
Reactions of the Alkene Moiety
The terminal double bond in 7-bromo-1-heptene undergoes typical electrophilic addition reactions.
a) Hydroboration-Oxidation:
This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, hept-6-en-1-ol.[6][7] This is a highly useful transformation for the synthesis of terminal alcohols.
Caption: Hydroboration-oxidation of the alkene in 7-bromo-1-heptene.
b) Other Addition Reactions:
Other common addition reactions include halogenation (with Br₂ or Cl₂) to form dihalides, and hydrohalogenation (with HBr or HCl).
Transition Metal-Catalyzed Cross-Coupling Reactions
While less reactive than aryl or vinyl halides, 7-bromo-1-heptene can participate in cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.[8][9] This typically requires a palladium catalyst and a base.
Experimental Protocols
The following are representative experimental protocols for key reactions involving bromoalkenes, which can be adapted for 7-bromo-1-heptene.
Protocol 1: Grignard Reagent Formation (Adapted from a similar bromoalkyne)[4]
Materials:
-
7-Bromo-1-heptene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware must be thoroughly dried to exclude moisture.
-
Place magnesium turnings and a single crystal of iodine in the round-bottom flask under an inert atmosphere.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Prepare a solution of 7-bromo-1-heptene in anhydrous THF in the dropping funnel.
-
Add a small portion of the 7-bromo-1-heptene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be necessary if the reaction does not start.
-
Once initiated, add the remaining 7-bromo-1-heptene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting greyish solution of (hept-6-en-1-yl)magnesium bromide is then ready for reaction with an appropriate electrophile.
Caption: Experimental workflow for the preparation of (hept-6-en-1-yl)magnesium bromide.
Protocol 2: Hydroboration-Oxidation of a Terminal Alkene (General Procedure)[7]
Materials:
-
7-Bromo-1-heptene
-
Borane-tetrahydrofuran complex (BH₃-THF) solution
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 7-bromo-1-heptene in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the BH₃-THF solution to the stirred solution of the alkene, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution.
-
Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature is maintained between 30-35 °C.
-
After the addition of hydrogen peroxide, stir the mixture at room temperature for at least 1.5 hours.
-
The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and purification to isolate hept-6-en-1-ol.
Conclusion
7-Bromo-1-heptene is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, providing access to a diverse range of functionalized molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is crucial for its effective application in research, development, and manufacturing. The provided experimental protocols offer a starting point for the practical implementation of these reactions in a laboratory setting.
References
- 1. 7-Bromo-1-heptene, 97% | Fisher Scientific [fishersci.ca]
- 2. 7-bromo-1-heptene | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. sctunisie.org [sctunisie.org]
- 9. mdpi.com [mdpi.com]
